methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate
Description
Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate is a chromene-derived ester featuring a 4H-chromen-4-one core. Its structure includes:
- 2-methyl and 3-phenyl substituents on the chromenone ring.
- A 4-oxo group at position 4, characteristic of chromen-4-one derivatives.
- A methyl ester-linked acetoxy group at position 7 via an ether bond.
Chromenone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The synthesis of such compounds often involves condensation reactions, as seen in similar protocols for chromene derivatives (e.g., refluxing intermediates with acetic acid derivatives or hydrazides in the presence of catalysts like ZnCl₂) .
Properties
IUPAC Name |
methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-18(13-6-4-3-5-7-13)19(21)15-9-8-14(10-16(15)24-12)23-11-17(20)22-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHMHVWZMCIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The ester group and chromenone moiety undergo oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.
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Products : Oxidation of the ester yields carboxylic acids, while the chromenone’s carbonyl group may form ketones or quinone derivatives .
Example Reaction Pathway :
Reduction Reactions
Reduction primarily targets the carbonyl and ester groups:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Products : The chromenone’s ketone group reduces to secondary alcohols, while ester groups may convert to primary alcohols.
Experimental Observation :
LiAlH₄-mediated reduction of the ester group produces 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethanol, confirmed via NMR and IR spectroscopy .
Substitution Reactions
The ester group is susceptible to nucleophilic substitution:
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Reagents : Amines, thiols, or hydrazines under basic (e.g., K₂CO₃) or acidic conditions .
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Products : Amides, thioesters, or hydrazides, depending on the nucleophile .
Cyclization Reactions
Intramolecular reactions form heterocyclic derivatives:
Case Study :
Reaction with carbon disulfide in ethanol yields 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (78% yield), characterized by IR peaks at 3379 cm⁻¹ (–OH) and 1686 cm⁻¹ (C=O) .
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis cleaves the ester:
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Reagents : HCl or NaOH in aqueous ethanol.
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Products : Corresponding carboxylic acid or carboxylate salts.
Kinetic Data :
Hydrolysis at pH 12 proceeds with a rate constant at 25°C .
Scientific Research Applications
Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen core allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The biological and physicochemical properties of chromenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations :
Crystallographic and Hydrogen-Bonding Profiles
Crystallographic studies using programs like SHELXL reveal that hydrogen-bonding networks significantly influence packing efficiency and solubility:
- The 4-oxo group in the target compound forms hydrogen bonds with adjacent molecules, stabilizing crystal lattices .
Biological Activity
Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a coumarin backbone with an acetate group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound and related compounds. The Kirby-Bauer disk diffusion method and broth microdilution assays have been employed to evaluate its efficacy against various bacterial strains, including E. coli and MRSA (Methicillin-resistant Staphylococcus aureus).
Research Findings
- Antimicrobial Efficacy :
- In one study, the compound exhibited moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, while it showed limited activity against MRSA with an MIC greater than 88 µg/mL .
- Comparatively, a silver(I) complex derived from coumarin exhibited significant antimicrobial properties, indicating that modifications to the coumarin structure can enhance bioactivity .
| Compound Type | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Methyl 2-[(...)]acetate | E. coli | 32 |
| Methyl 2-[(...)]acetate | MRSA | >88 |
| Silver(I) Coumarin Complex | E. coli | 16 |
| Silver(I) Coumarin Complex | MRSA | 12.5 |
Anticancer Activity
The anticancer potential of coumarin derivatives, including this compound, has also been investigated. These compounds are known to induce apoptosis in cancer cells through various mechanisms.
- Apoptosis Induction :
- Studies have shown that coumarin derivatives can trigger apoptotic pathways in cancer cell lines, leading to cell cycle arrest and increased rates of programmed cell death .
- The presence of the phenyl group in the structure enhances the interaction with cellular targets involved in apoptosis regulation.
Case Studies
A notable case study involved the synthesis and evaluation of methyl 2-(...)-acetate derivatives in a laboratory setting. The study demonstrated that specific modifications to the coumarin structure could significantly enhance biological activity:
-
Synthesis Methodology :
- The compound was synthesized via a multi-step reaction involving the coupling of phenolic compounds with acetic anhydride under controlled conditions.
- Characterization was performed using NMR and mass spectrometry to confirm the structure.
- Biological Testing :
Q & A
Basic Research Questions
Q. How can the synthesis of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using a coumarin precursor (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) and methyl chloroacetate. Key optimizations include:
- Reagent selection : Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base and solvent (yield ~81-82%) .
- Temperature control : Stirring at 80°C for 10 hours to ensure complete reaction .
- Purification : Crystallization from ethanol to isolate the product efficiently .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR spectroscopy : To confirm the presence of the methyl ester (δ ~3.7 ppm for OCH₃) and aromatic protons .
- IR spectroscopy : To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester linkages .
- Mass spectrometry : For molecular weight confirmation (e.g., [M+H]⁺ at m/z 295) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Crystallization : Ethanol is commonly used due to its polarity, which selectively dissolves impurities while precipitating the product .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients can resolve structurally similar byproducts .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound?
- Methodological Answer :
- Data collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve electron density maps .
- Refinement in SHELXL : Use restraints for disordered atoms and anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factor convergence (<5%) .
- Hydrogen bonding analysis : SHELXPRO can generate hydrogen bond tables, critical for understanding packing motifs .
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Twinned data handling : SHELXL’s TWIN/BASF commands can model twin domains in cases of pseudo-merohedral twinning .
- Validation tools : Use checkCIF to identify outliers in bond lengths/angles and cross-validate with spectroscopic data .
Q. How do hydrogen bonding patterns influence the compound’s physical properties?
- Methodological Answer :
- Graph set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism .
- Impact on solubility : Strong intermolecular H-bonds (e.g., O–H···O=C) reduce solubility in non-polar solvents, guiding solvent selection for recrystallization .
Q. How to design structure-activity relationship (SAR) studies for modified coumarin derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) at the 3-phenyl ring to assess effects on bioactivity .
- Biological assays : Use antimicrobial or enzyme inhibition assays (e.g., MIC values for E. coli) with standardized protocols .
Q. What factors influence the compound’s stability under experimental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
